molecular formula C18H15ClFNO B1327221 (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-38-7

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327221
CAS No.: 898749-38-7
M. Wt: 315.8 g/mol
InChI Key: ZCVBDWPUMXZBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClFNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been synthesized and analyzed in various studies. One such study detailed the synthesis and crystal structure of related compounds, highlighting the use of boric acid ester intermediates with benzene rings and confirming their structures through spectroscopy and X-ray diffraction methods (Huang et al., 2021).

Molecular Properties and DFT Studies

  • Density Functional Theory (DFT) has been employed to calculate molecular structures and physicochemical properties of similar compounds. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the chemical behavior and potential applications of these compounds (Huang et al., 2021).

Crystallography and Disorder Analysis

  • Research has also focused on understanding the crystal structures of isomorphous compounds, including those related to this compound. Studies in this area look at the treatment of molecular disorder in crystal structures, which can enhance our understanding of the compound's solid-state properties (Swamy et al., 2013).

Chemical Synthesis and Applications

  • Several studies have documented the chemical synthesis of related compounds, often focusing on novel methodologies or the creation of derivatives with potential biological activity. These research efforts contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific applications (Sun et al., 2017).

Potential Biological and Pharmacological Activities

  • Some research has investigated the potential biological and pharmacological activities of compounds structurally related to this compound. These studies explore the possibility of these compounds having therapeutic applications, although it's important to note that your request specifically excludes information related to drug use, dosage, and side effects (Ali et al., 2007).

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBDWPUMXZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643499
Record name (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-38-7
Record name (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.